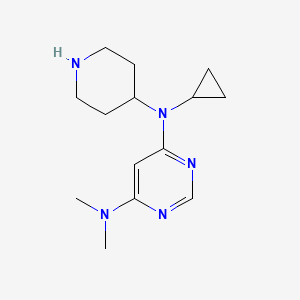

N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine

CAS No.: 2097937-92-1

Cat. No.: VC3031995

Molecular Formula: C14H23N5

Molecular Weight: 261.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097937-92-1 |

|---|---|

| Molecular Formula | C14H23N5 |

| Molecular Weight | 261.37 g/mol |

| IUPAC Name | 4-N-cyclopropyl-6-N,6-N-dimethyl-4-N-piperidin-4-ylpyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C14H23N5/c1-18(2)13-9-14(17-10-16-13)19(11-3-4-11)12-5-7-15-8-6-12/h9-12,15H,3-8H2,1-2H3 |

| Standard InChI Key | DJZXITPBEASASF-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3 |

| Canonical SMILES | CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3 |

Introduction

The compound N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine is a synthetic heterocyclic organic molecule. It belongs to the pyrimidine derivatives, characterized by a pyrimidine ring substituted with functional groups that enhance its chemical and biological properties. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development targeting specific enzymes or receptors.

Synthesis

The synthesis of pyrimidine derivatives like this compound generally involves:

-

Formation of the pyrimidine core: Using condensation reactions between β-dicarbonyl compounds and amidines or guanidines.

-

Substitution at N4 and N6 positions: Employing alkylation or reductive amination techniques to introduce cyclopropyl and dimethyl groups.

-

Incorporation of the piperidinyl group: Achieved through nucleophilic substitution or coupling reactions.

Potential Applications

This compound's structural features make it a promising candidate for several applications:

-

Pharmacological Activity:

-

Anti-inflammatory Properties:

-

Antitumor Potential:

Biological Evaluation

Biological activity testing typically involves:

-

Enzyme Inhibition Assays: Screening for kinase or receptor inhibition.

-

Cell-Based Assays: Evaluating cytotoxicity in cancer cell lines or anti-inflammatory effects in immune cells.

-

Pharmacokinetics Studies: Assessing solubility, stability, and bioavailability.

Research Findings

Table summarizing findings from studies on related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume